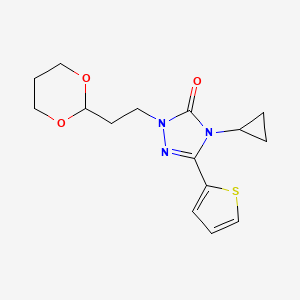
1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research indicates that certain compounds with structural similarities to the one show significant antimicrobial and antioxidant properties. For example, a study by Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, which displayed excellent antibacterial and antifungal activities alongside remarkable antioxidant potential (Raghavendra et al., 2016). These findings are crucial for developing new therapeutic agents against resistant microbial strains and for preventing oxidative stress-related diseases.
Synthesis and Structural Analysis
Another aspect of scientific research revolves around the synthesis and structural analysis of similar compounds. For instance, the study by Marubayashi et al. (1992) explored atropisomerism in 4-(2-Thienyl)-4H-1, 2, 4-triazole derivatives, providing insights into the stereochemical properties and potential pharmacological implications of these compounds (Marubayashi et al., 1992).
Anticancer and Cytotoxicity Assays
The potential anticancer applications of triazole derivatives are also a significant area of research. Studies involving compounds bearing the triazole moiety, such as the work by Tumosienė et al. (2014), have shown promising results in free radical scavenging activity, suggesting potential for cancer therapy through the modulation of oxidative stress (Tumosienė et al., 2014).
Drug Synthesis and Mechanism of Action
The synthesis and exploration of the mechanism of action of novel compounds, including those with a triazole core, are critical for drug development. For example, the synthesis of novel derivatives combining thiophene and benzimidazole or 1,2,4-triazole moieties by Mabkhot et al. (2017) contributes to understanding the relationship between structure and activity, paving the way for the development of drugs with improved efficacy and reduced toxicity (Mabkhot et al., 2017).
Properties
IUPAC Name |
4-cyclopropyl-2-[2-(1,3-dioxan-2-yl)ethyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15-17(7-6-13-20-8-2-9-21-13)16-14(12-3-1-10-22-12)18(15)11-4-5-11/h1,3,10-11,13H,2,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNESNEJCWKPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2850928.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2850930.png)

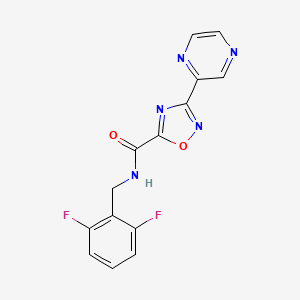
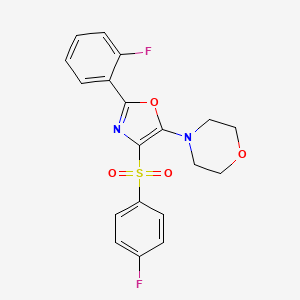
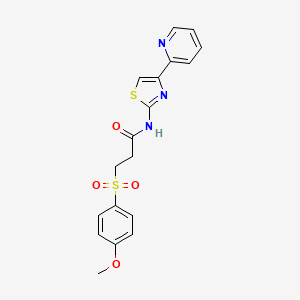
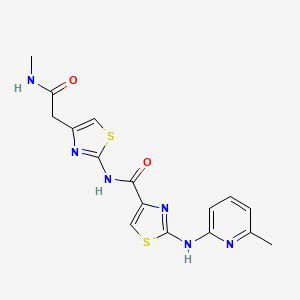
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)

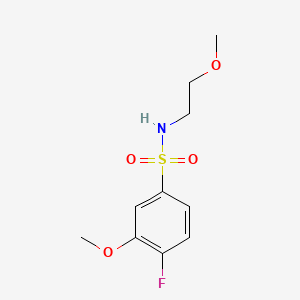

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)
